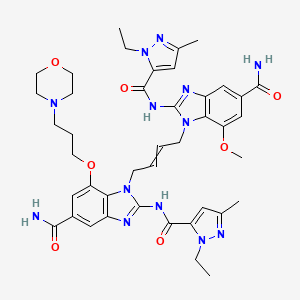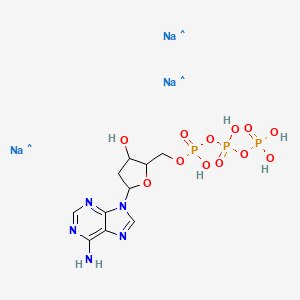
Deoxyadenosine triphosphate trisodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Deoxyadenosine triphosphate trisodium is a nucleotide used in cells for DNA synthesis or replication. It serves as a substrate for DNA polymerase, an enzyme that catalyzes the formation of DNA strands. Structurally, it consists of a deoxyribose sugar, an adenine base, and three phosphate groups. This compound is crucial for the replication and repair of DNA, making it essential for cellular processes and genetic research .
准备方法
Synthetic Routes and Reaction Conditions: Deoxyadenosine triphosphate trisodium can be synthesized from deoxyadenosine monophosphate through a series of phosphorylation reactions. One method involves using Saccharomyces cerevisiae to catalyze the reaction, with the addition of chemical effectors to enhance ATP regeneration and coupling systems. Optimal reaction conditions include a pH of 7.0, temperature of 29.6°C, and specific concentrations of glucose, MgCl₂, KCl, NaH₂PO₄, yeast, ammonium chloride, and acetaldehyde .
Industrial Production Methods: Commercial production of this compound typically involves chemical methods. The reaction uses tributylammonium salt and orthophosphoric acid as substrates, with dicyclohexylcarbodiimide as the catalyst. Organic solvents such as pyridine or dimethylformamide are employed, and the yield ranges from 40% to 80%. this method generates significant environmental pollution and incurs high costs due to the need for extensive purification .
化学反应分析
Types of Reactions: Deoxyadenosine triphosphate trisodium undergoes various chemical reactions, including phosphorylation, hydrolysis, and enzymatic reactions. It can be phosphorylated to form higher-energy compounds or hydrolyzed to release energy.
Common Reagents and Conditions: Common reagents used in these reactions include ATP, nucleoside kinases, nucleoside monophosphate kinases, and nucleoside diphosphate kinases. Conditions typically involve buffered solutions with specific pH levels and temperatures optimized for enzyme activity .
Major Products: The major products formed from these reactions include deoxyadenosine diphosphate and deoxyadenosine monophosphate, which are intermediates in the synthesis and degradation of DNA .
科学研究应用
Deoxyadenosine triphosphate trisodium is widely used in genetic engineering, molecular biology, and life sciences. It serves as a substrate for DNA polymerases in polymerase chain reactions (PCR), DNA sequencing, and molecular cloning techniques. Additionally, it is used in studies of DNA repair, apoptosis, and cellular metabolism. Its role in facilitating DNA synthesis makes it invaluable for research in genetic medicine and biotechnology .
作用机制
Deoxyadenosine triphosphate trisodium exerts its effects by serving as a substrate for DNA polymerases, which incorporate it into the growing DNA strand during replication. It also acts as a noncompetitive inhibitor for ribonucleotide reductase, an enzyme involved in DNA synthesis. High levels of this compound can be toxic, leading to impaired immune function and other cellular dysfunctions .
相似化合物的比较
Similar Compounds:
- Adenosine triphosphate (ATP)
- Deoxyguanosine triphosphate (dGTP)
- Deoxycytidine triphosphate (dCTP)
- Thymidine triphosphate (TTP)
Uniqueness: Deoxyadenosine triphosphate trisodium is unique due to its specific role in DNA synthesis and its structural differences from other nucleotides. Unlike ATP, which has a hydroxyl group at the 2’ position of the ribose sugar, this compound lacks this hydroxyl group, making it a deoxynucleotide. This structural difference is crucial for its incorporation into DNA rather than RNA .
属性
分子式 |
C10H16N5Na3O12P3 |
|---|---|
分子量 |
560.15 g/mol |
InChI |
InChI=1S/C10H16N5O12P3.3Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;;/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19);;; |
InChI 键 |
MEUPRCSRSRKMMC-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na].[Na].[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-amino-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B15156802.png)

![2-[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1(6H)-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B15156808.png)
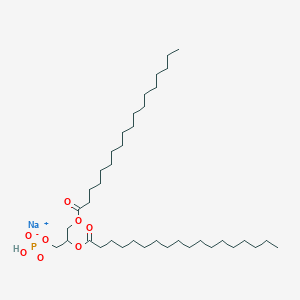
![[4-(3-Methoxyphenyl)piperazin-1-yl]{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methanone](/img/structure/B15156819.png)
![7-chloro-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide; para-toluene sulfonate](/img/structure/B15156825.png)
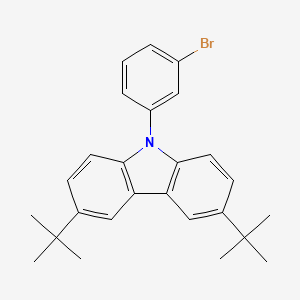
![N-[(4-tert-butylphenyl)[2-(dicyclohexylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B15156834.png)
![5,7,8-trimethyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B15156835.png)
![12H-Benzo[4,5]thieno[3,2-a]carbazole](/img/structure/B15156838.png)
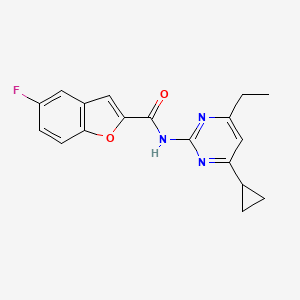
![2,2-bis({3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl})acetonitrile](/img/structure/B15156848.png)
![N-[1-(4-methoxy-3-sulfamoylphenyl)propan-2-yl]acetamide](/img/structure/B15156867.png)
